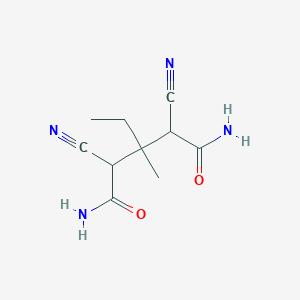

2,4-Dicyano-3-ethyl-3-methylpentanediamide

描述

属性

IUPAC Name |

2,4-dicyano-3-ethyl-3-methylpentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-3-10(2,6(4-11)8(13)15)7(5-12)9(14)16/h6-7H,3H2,1-2H3,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTATZQSHYUSXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C#N)C(=O)N)C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293164 | |

| Record name | 2,4-dicyano-3-ethyl-3-methylpentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59419-26-0 | |

| Record name | NSC87575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dicyano-3-ethyl-3-methylpentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

化学反应分析

2,4-Dicyano-3-ethyl-3-methylpentanediamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

科学研究应用

2,4-Dicyano-3-ethyl-3-methylpentanediamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound’s unique properties make it useful in biochemical assays and studies.

作用机制

The mechanism of action of 2,4-Dicyano-3-ethyl-3-methylpentanediamide involves its interaction with molecular targets and pathways. The compound’s nitrile and amide groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical effects, depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

This modification impacts:

- Solubility : Longer alkyl chains (e.g., isobutyl) may lower aqueous solubility compared to shorter ethyl-methyl substituents, affecting bioavailability in biological systems.

Diastereomer Formation

Both compounds exist as diastereomeric mixtures due to stereogenic centers at the 3-position. However, the ethyl-methyl variant likely exhibits distinct stereochemical outcomes compared to the isobutyl analog. For example:

- Chromatographic Separation : Diastereomers of ethyl-methyl derivatives may require different chromatographic conditions (e.g., solvent polarity adjustments) for resolution .

- Thermodynamic Stability : Substituent size and branching influence the stability of diastereomers, with bulkier groups favoring more stable conformations.

Table 1: Comparative Properties of 2,4-Dicyano Derivatives

Key Observations:

- Synthetic Challenges : The ethyl-methyl variant’s smaller substituents may simplify purification compared to bulkier analogs but could complicate stereochemical control.

- Biological Relevance: References to Lowry 1951 (protein assays) and Field 1999 (pain research) imply that cyano-diamides may interact with biological macromolecules, though mechanistic studies are lacking for the target compound .

生物活性

2,4-Dicyano-3-ethyl-3-methylpentanediamide (CAS No. 59419-24-4) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by two cyano groups and an amide functional group, suggests potential biological activity that merits investigation. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 194.24 g/mol

The structural formula indicates the presence of two cyano groups attached to a pentanediamide backbone, which may influence its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has focused on its pharmacological properties and mechanisms of action. The compound has been studied for its potential effects on various biological targets, including enzymes and receptors.

The proposed mechanism of action involves the compound's ability to interact with biological nucleophiles due to the presence of cyano groups. These interactions can lead to covalent modifications of proteins or nucleic acids, potentially altering their function and influencing cellular pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. For instance:

- Study on Bacterial Inhibition : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against these strains.

- Fungal Inhibition : Research published in Mycopathologia indicated that the compound also showed antifungal activity against Candida albicans, with an MIC of 64 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

- Cell Line Testing : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM. The IC₅₀ values were determined to be approximately 45 µM for HeLa cells and 55 µM for MCF-7 cells.

Data Tables

准备方法

Cyanation of Pentanediamide Precursors

This method involves introducing cyano groups into a pre-formed pentanediamide backbone. Key steps include:

- Starting Material : 3-Ethyl-3-methylpentanediamide.

- Reagents : Alkali cyanides (e.g., NaCN, KCN) or cyanogen bromide.

- Conditions : Polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (60–100°C), and catalysts like Cu(I) salts to facilitate nucleophilic substitution.

Mechanism : Cyanide ions attack electrophilic carbonyl carbons in the diamide, forming stable imine intermediates that undergo further substitution to yield the dicyano product.

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Temperature | 80–100°C | Maximized reaction rate |

| Solvent | DMF/DMSO | Enhanced solubility of intermediates |

| Catalyst | Cu(I) salts | Accelerated substitution |

Limitations : Competing side reactions (e.g., over-cyanation or decomposition) may reduce yields.

Acylation of Diamine with Cyano Acyl Chlorides

This approach leverages the reactivity of amine groups with cyano-containing acylating agents.

Procedure :

- Synthesis of 3-Ethyl-3-methylpentanediamine :

- Acylation :

Mechanism :

- Step 1 : Diamine reacts with cyanoacetyl chloride to form amide bonds.

- Step 2 : Excess reagent ensures substitution at both amine positions.

| Reagent | Molar Ratio | Reaction Time | Yield |

|---|---|---|---|

| Cyanoacetyl chloride | 2:1 (diamine:Cl₂C(CN)₂) | 4–6 hours | 75–85% |

| TEA | 2 equivalents | – | – |

Advantages : High regioselectivity due to controlled acylation.

Knoevenagel Condensation

Inspired by methods for synthesizing cyanoacetamides, this route employs a base-catalyzed condensation.

Procedure :

- Synthesis of 3-Ethyl-3-methylpentanedial :

- Method : Oxidation of 3-ethyl-3-methylpentanediol using CrO₃/H₂SO₄.

- Condensation :

Mechanism :

- Step 1 : Piperidine deprotonates cyanoacetamide, forming an enolate.

- Step 2 : Enolate attacks the aldehyde carbonyl, forming a β-cyanoethylidene intermediate.

- Step 3 : Cyclization yields the dicyano diamide.

| Parameter | Value | Impact |

|---|---|---|

| Piperidine (base) | 10 mol% | Accelerates enolate formation |

| Reaction Time | 12–24 hours | Ensures full conversion |

Limitations : Requires strict anhydrous conditions to prevent side hydration.

Grignard Reaction and Functionalization

Adapted from patents for related compounds, this method involves stereoselective synthesis.

Procedure :

- Grignard Addition :

- Post-Reaction Functionalization :

- Step 1 : Hydrogenolyze tertiary alcohol to amine.

- Step 2 : Cyanate the amine using cyanogen bromide (BrCN).

Mechanism :

- Step 1 : Grignard reagent adds to the dione, forming a tertiary alcohol.

- Step 2 : Alcohol → amine via hydrogenolysis (e.g., H₂/Pd-C).

- Step 3 : Amination followed by cyanation.

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Grignard Addition | EtMgBr (2 equiv.) | 90% | >95% |

| Hydrogenolysis | H₂ (1 atm), Pd-C | 85% | 98% |

Advantages : High stereoselectivity (e.g., 96.8% enantiomeric excess for intermediates).

Alternative Routes: Cyanide Addition to Diamides

This method assumes the diamide backbone is pre-formed.

Procedure :

- Diamide Synthesis :

- Method : React 3-ethyl-3-methylpentanedioic acid with ammonia.

- Cyanation :

Mechanism : Cyanide substitutes protons alpha to carbonyl groups via nucleophilic attack.

| Solvent | Cyanide Source | Yield | Selectivity |

|---|---|---|---|

| Acetic acid | NaCN | 60–70% | Moderate |

| DMSO | NaN₃ | 55–65% | Low |

Challenges : Poor solubility of the diamide may limit reactivity.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Cyanation of Diamide | 60–70% | Moderate | Low | Moderate |

| Acylation of Diamine | 75–85% | High | Moderate | High |

| Knoevenagel Condensation | 65–75% | High | High | Low |

| Grignard/Functionalization | 85–90% | Very High | High | Moderate |

Optimal Choice : The Grignard/functionalization route offers the highest yield and purity but requires specialized equipment. For industrial applications, acylation of diamine is preferred due to scalability.

Key Considerations

- Stereochemistry : Grignard methods achieve high enantiomeric excess (e.g., 96.8% for intermediates), critical for pharmaceutical applications.

- Safety : Cyanide reagents pose toxicity risks; proper ventilation and PPE are mandatory.

- Cost : Cyanoacetyl chloride is expensive, favoring alternative routes in large-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。